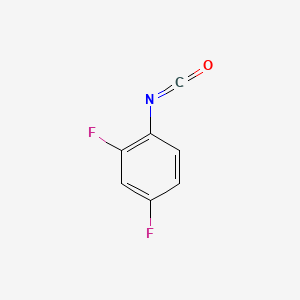

2,4-Difluorophenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-1-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNENEALJPWJWJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343928 | |

| Record name | 2,4-Difluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59025-55-7 | |

| Record name | 2,4-Difluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Difluorophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Difluorophenyl Isocyanate (CAS Number: 59025-55-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 2,4-Difluorophenyl isocyanate, a key building block in medicinal chemistry and materials science.

Core Properties

This compound is a reactive organic compound widely utilized in the synthesis of a variety of derivatives, including ureas and carbamates. Its physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 59025-55-7 | [1][2][3][4][5][6] |

| Molecular Formula | C₇H₃F₂NO | [1][2][3][4][5][6] |

| Molecular Weight | 155.10 g/mol | [2][3][4][5][6] |

| Appearance | Light yellow liquid | [1] |

| Boiling Point | 42 °C at 6 mmHg | [2][4][5] |

| Density | 1.309 g/mL at 25 °C | [2][4][5] |

| Refractive Index | n20/D 1.490 | [2][4][5] |

| Flash Point | 55 °C (closed cup) | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Key Features |

| FT-IR | The isocyanate group (-NCO) exhibits a strong, characteristic asymmetric stretching vibration around 2270 cm⁻¹. |

| ¹H NMR | Spectral data available from Sigma-Aldrich Co. LLC. |

| ¹³C NMR | Spectral data available from Sigma-Aldrich Co. LLC. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 155. |

Reactivity and Handling

This compound is a reactive chemical and requires careful handling.

Reactivity:

-

The isocyanate group is highly electrophilic and readily reacts with nucleophiles.

-

Reaction with Amines: Reacts with primary and secondary amines to form substituted ureas. This reaction is typically fast and does not require a catalyst.

-

Reaction with Alcohols: Reacts with alcohols to form carbamates. This reaction is generally slower than the reaction with amines and may be catalyzed by bases.

-

Moisture Sensitivity: It is sensitive to moisture and can react with water to form an unstable carbamic acid, which then decomposes to 2,4-difluoroaniline and carbon dioxide. Therefore, it should be handled under anhydrous conditions.

Safety and Handling:

-

Hazards: this compound is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1]

-

Precautions: Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces. Keep the container tightly closed in a dry and well-ventilated place.[1]

Applications in Synthesis and Drug Discovery

This compound is a valuable reagent in organic synthesis, particularly for the preparation of biologically active molecules.

Key Applications:

-

Synthesis of Urea Derivatives: It is a common precursor for the synthesis of N,N'-disubstituted ureas, a structural motif present in many pharmacologically active compounds, including kinase inhibitors.

-

Synthesis of Carbamate Derivatives: Used in the preparation of carbamates, which are also found in various drug molecules.

-

Blocking Reagent: It can be used as a blocking reagent to modify hydroxyl, amine, and epoxide functional groups.[4][5]

Examples of Bioactive Molecules Synthesized Using this compound:

-

Kinase Inhibitors: The 2,4-difluorophenylurea moiety is a common feature in various kinase inhibitors targeting enzymes like CK2 and GSK3β, which are implicated in cancer and other diseases.[3] The presence of fluorine atoms can enhance binding affinity and modulate the physicochemical properties of the drug candidates.

-

Antifungal Agents: The 2,4-difluorophenyl group is a key component of the antifungal drug Voriconazole.[7]

-

HIV Integrase Inhibitors: This chemical has been used in the synthesis of compounds with HIV integrase inhibitory activity.[8]

-

COX-2 Inhibitors: A derivative, 1-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-[1-(3-pyrazol-1-ylphenyl)ethyl]urea, has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[2]

-

Muscarinic Acetylcholine Receptor (mAChR) Antagonists: Carbamates derived from 4,4'-difluorobenzhydrol have been synthesized and evaluated as selective M1 antagonists.[9]

Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis of derivatives of this compound.

General Procedure for the Synthesis of N,N'-Disubstituted Ureas:

A solution of the desired amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or DMF) is treated with this compound (1.0-1.2 equivalents) at room temperature. The reaction mixture is stirred for a specified time (typically ranging from a few hours to overnight) and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford the desired urea derivative.[3]

General Procedure for the Synthesis of Carbamates:

To a solution of the alcohol (1.0 equivalent) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane), a base (e.g., triethylamine or sodium hydride, 1.1 equivalents) is added at 0 °C. After stirring for a short period, this compound (1.1 equivalents) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC. The reaction is then quenched, and the product is extracted and purified by appropriate methods.

Signaling Pathways and Logical Relationships

The derivatives of this compound often target key enzymes in cellular signaling pathways.

Kinase Inhibition Workflow:

The general workflow for identifying and characterizing kinase inhibitors involves initial screening, synthesis of analogs, and biological evaluation.

GSK3β Signaling Pathway:

Glycogen synthase kinase 3 beta (GSK3β) is a serine/threonine kinase involved in various cellular processes. Its activity is regulated by phosphorylation.

Reaction Scheme for Urea Synthesis:

The fundamental reaction for the synthesis of ureas from this compound involves the nucleophilic addition of an amine.

References

- 1. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides [organic-chemistry.org]

- 2. US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate - Google Patents [patents.google.com]

- 3. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]

- 5. Diphenyl urea derivatives as inhibitors of transketolase: a structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. VORICONAZOLE INTERMEDIATE AND VORICONAZOLE SYNTHESIS METHOD - Patent 3395813 [data.epo.org]

- 8. N-[(2,4-difluorophenyl)methyl]-6-hydroxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydro[1,3] oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide having HIV integrase inhibitory activity - Patent US-10927129-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2,4-Difluorophenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,4-Difluorophenyl isocyanate, a key reagent in synthetic chemistry and drug discovery. The information is presented to be a valuable resource for laboratory and development work.

Core Physical Properties

This compound is a clear liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₇H₃F₂NO | [1][2] |

| Molecular Weight | 155.10 g/mol | [2][3] |

| Boiling Point | 42 °C at 6 mmHg | [1][3] |

| Density | 1.309 g/mL at 25 °C | [1][3] |

| Refractive Index | n20/D 1.490 | [1][3] |

| Flash Point | 55 °C (131 °F) - closed cup | [3] |

| Form | Liquid | [3] |

| CAS Number | 59025-55-7 | [1][3] |

Synthetic Applications

This compound is a versatile building block in organic synthesis, primarily utilized for the introduction of the 2,4-difluorophenylamino carbonyl moiety. This functional group is of interest in the development of new pharmaceutical compounds and materials. A common application involves its use in the synthesis of N,N'-disubstituted ureas and other derivatives through reactions with nucleophiles such as amines and alcohols.

A generalized workflow for a typical synthesis utilizing this compound is depicted below. This process highlights the key steps from reaction setup to product purification.

Caption: Generalized workflow for synthesis using this compound.

Experimental Protocols

While specific experimental conditions will vary depending on the desired product, a general protocol for the synthesis of a disubstituted urea using this compound is outlined below.

Objective: To synthesize an N-(2,4-difluorophenyl)-N'-substituted urea.

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine in the anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of this compound in the same anhydrous solvent to the cooled amine solution with vigorous stirring. The isocyanate is typically used in a 1.0 to 1.1 molar equivalent to the amine.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for a specified period (typically 1-24 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is worked up. This may involve quenching with water or a dilute aqueous acid, followed by extraction of the product into an organic solvent.

-

The combined organic layers are washed, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified, commonly by recrystallization or column chromatography, to yield the desired N,N'-disubstituted urea.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is flammable, harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2][4] It is also a respiratory sensitizer. The following diagram outlines the necessary safety measures.

Caption: Essential safety precautions for handling this compound.

Always consult the latest Safety Data Sheet (SDS) before handling this compound.[4][5] In case of exposure, seek immediate medical attention.[5] Proper storage conditions include keeping the container tightly closed in a dry, cool, and well-ventilated place, away from heat and ignition sources.[1][4] Due to its moisture sensitivity, it should be stored under an inert atmosphere.[4][5]

References

2,4-Difluorophenyl isocyanate molecular weight and formula

This guide provides the core chemical properties, specifically the molecular formula and weight, for 2,4-Difluorophenyl isocyanate, a compound relevant to researchers and professionals in drug development and chemical synthesis.

Core Molecular Data

The fundamental molecular attributes of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and chemical registration.

| Identifier | Value | Citations |

| Chemical Name | This compound | [1] |

| Molecular Formula | C₇H₃F₂NO | [1] |

| Linear Formula | F₂C₆H₃NCO | |

| Molecular Weight | 155.10 g/mol | [1] |

Logical Data Relationship

The relationship between the compound's name and its fundamental properties can be visualized as a direct logical flow from identification to composition and finally to mass.

Caption: Logical flow from compound name to molecular formula and weight.

References

Spectroscopic Profile of 2,4-Difluorophenyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,4-Difluorophenyl isocyanate (CAS No: 59025-55-7), a key reagent in synthetic chemistry. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines standardized experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the available quantitative spectral data for this compound. This information is crucial for substance identification, purity assessment, and structural elucidation.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Chemical Shift (δ) ppm | Solvent | Multiplicity | Coupling Constant (J) Hz |

| ¹H | 7.20-7.00 | CDCl₃ | m | - |

| ¹H | 6.95-6.80 | CDCl₃ | m | - |

| ¹³C | Data not available | - | - | - |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2270 | Strong | -N=C=O (Isocyanate) asymmetric stretch[1] |

| 1600-1450 | Medium-Strong | Aromatic C=C stretching |

| ~1200 | Strong | C-F stretching |

Note: A complete peak list with intensities is not publicly available. The isocyanate peak is the most characteristic absorption.

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 155 | Base Peak | [M]⁺ (Molecular Ion)[2] |

| 127 | High | [M - CO]⁺ |

| 100 | Medium | [M - CO - F]⁺ |

Note: The fragmentation pattern is consistent with the loss of carbon monoxide from the isocyanate group, followed by the loss of a fluorine atom.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Transfer the solution to a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12 ppm, centered around 6 ppm.

-

Number of Scans: 16-32, depending on the desired signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: A 75 MHz or higher frequency NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Data Acquisition (FT-IR):

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Mode: Transmittance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean salt plates should be acquired prior to the sample scan.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization:

-

Method: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

-

Mass Analysis:

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 40-200.

-

Scan Speed: Dependant on the specific instrument and sample introduction method.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the characterization of an organic compound like this compound using spectroscopic methods.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Reactivity of 2,4-Difluorophenyl Isocyanate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2,4-difluorophenyl isocyanate with common nucleophiles, including amines, alcohols, thiols, and water. It is designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in utilizing this versatile reagent. This document covers the fundamental principles of reactivity, detailed experimental protocols for the synthesis of key derivatives, and workflows for the characterization of its interactions in biological systems.

Core Principles of Reactivity

This compound is a highly reactive electrophile due to the cumulative electron-withdrawing effects of the two fluorine atoms and the inherent electrophilicity of the isocyanate functional group. The isocyanate carbon is highly susceptible to nucleophilic attack, leading to the formation of stable addition products.

The reactivity of the isocyanate group is significantly influenced by the electronic properties of the substituents on the aromatic ring. The two fluorine atoms at the ortho and para positions of this compound are strongly electron-withdrawing through both inductive and resonance effects. This increased electrophilicity of the isocyanate carbon in this compound makes it more reactive towards nucleophiles compared to unsubstituted phenyl isocyanate.

The general order of reactivity for common nucleophiles with isocyanates is:

Primary Aliphatic Amines > Primary Aromatic Amines > Secondary Amines > Alcohols ≈ Thiols > Water

This order is influenced by the nucleophilicity and steric hindrance of the attacking nucleophile.

Reaction with Nucleophiles: Synthesis of Key Derivatives

The reactions of this compound with various nucleophiles yield important classes of compounds with applications in pharmaceuticals, agrochemicals, and materials science.

Reaction with Amines: Synthesis of Ureas

The reaction of this compound with primary or secondary amines readily forms substituted ureas. This reaction is typically fast and proceeds to high yield at room temperature.[1]

General Reaction:

Reaction with Alcohols: Synthesis of Carbamates

In the presence of a suitable catalyst, this compound reacts with alcohols to form carbamates. The reaction rate is generally slower than with amines and often requires heating or catalysis.[2][3]

General Reaction:

Reaction with Thiols: Synthesis of Thiocarbamates

The reaction of this compound with thiols yields thiocarbamates. Similar to the reaction with alcohols, this transformation may require a catalyst and/or elevated temperatures to proceed at a reasonable rate.[4]

General Reaction:

Reaction with Water: Hydrolysis

This compound reacts with water to form an unstable carbamic acid intermediate, which then decomposes to 2,4-difluoroaniline and carbon dioxide. The newly formed aniline can then react with another molecule of the isocyanate to form a symmetrically disubstituted urea. This side reaction is important to consider when working with this compound in the presence of moisture.[5]

Reaction Pathway:

Quantitative Data on Reactivity

While specific kinetic data for the reactions of this compound with a wide range of nucleophiles is not extensively available in the public domain, the principles of physical organic chemistry allow for a qualitative and semi-quantitative understanding of its reactivity relative to other aryl isocyanates.

The Hammett equation provides a framework for correlating reaction rates with substituent effects. The positive σ values for fluorine substituents indicate that they are electron-withdrawing, which leads to an acceleration of the reaction with nucleophiles. The magnitude of this effect can be estimated by comparing the reaction rates of a series of substituted phenyl isocyanates.

For illustrative purposes, the following table presents kinetic data for the reaction of the parent phenyl isocyanate with various nucleophiles. It is expected that the corresponding rate constants for this compound would be significantly higher due to the presence of the two electron-withdrawing fluorine atoms.

| Reaction | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |

| Phenyl Isocyanate + Aniline | Aniline | Benzene | 25 | 2.3 x 10⁻² |

| Phenyl Isocyanate + n-Butanol | n-Butanol | Toluene | 25 | 1.0 x 10⁻⁴ |

| Phenyl Isocyanate + Thiophenol | Thiophenol | Toluene | 25 | 3.0 x 10⁻⁵ |

Note: This data is for phenyl isocyanate and serves as a baseline for comparison. The reactivity of this compound is expected to be higher.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of a urea, a carbamate, and a thiocarbamate derivative using this compound.

Synthesis of N-(2,6-Difluorobenzoyl)-N'-(2,4-difluorophenyl)urea[6]

Materials:

-

2,6-Difluorobenzamide

-

This compound

-

Xylene

-

Acetone

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2.0 g of 2,6-difluorobenzamide and 2.2 g of this compound in 100 mL of xylene.

-

Heat the mixture under reflux for 2.5 hours.

-

After the reaction is complete, cool the reaction mixture to room temperature.

-

Collect the crystals that separate out by filtration.

-

Recrystallize the crude product from acetone to yield the pure N-(2,6-difluorobenzoyl)-N'-(2,4-difluorophenyl)urea.

Expected Yield: 2.0 g Melting Point: 178-179 °C

Synthesis of a Generic Methyl Carbamate Derivative

Materials:

-

This compound

-

Anhydrous Methanol

-

Anhydrous Toluene

-

Dibutyltin dilaurate (DBTDL) (catalyst)

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and anhydrous toluene.

-

Add anhydrous methanol (1.1 eq) to the solution.

-

Add a catalytic amount of DBTDL (e.g., 0.1 mol%).

-

Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or IR spectroscopy (disappearance of the isocyanate peak at ~2270 cm⁻¹).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired methyl carbamate.

Synthesis of a Generic S-Phenyl Thiocarbamate Derivative

Materials:

-

This compound

-

Thiophenol

-

Anhydrous Triethylamine

-

Anhydrous Toluene

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous toluene.

-

Add thiophenol (1.05 eq) to the solution.

-

Add a catalytic amount of anhydrous triethylamine (e.g., 0.1 eq).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or IR spectroscopy.

-

Upon completion, wash the reaction mixture with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the S-phenyl thiocarbamate.

Visualization of Reaction Mechanisms and Experimental Workflows

Visual representations of reaction mechanisms and experimental workflows are crucial for understanding and implementing chemical processes. The following diagrams were generated using Graphviz (DOT language).

General Reaction Mechanism with a Nucleophile

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Electrophilicity of the Isocyanate Group in 2,4-Difluorophenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of the isocyanate group in 2,4-difluorophenyl isocyanate. The presence of two electron-withdrawing fluorine atoms on the phenyl ring significantly enhances the electrophilic character of the isocyanate carbon, making it a highly reactive species for nucleophilic attack. This guide synthesizes theoretical principles, spectroscopic data, and established reaction mechanisms to offer a detailed understanding of its reactivity. It includes a quantitative estimation of this enhanced reactivity through Hammett constants, a review of its characteristic spectroscopic signatures, and a detailed experimental protocol for its synthesis. The information presented herein is intended to be a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science who utilize this versatile reagent.

Introduction

Isocyanates are a class of highly reactive organic compounds characterized by the -N=C=O functional group. The carbon atom of the isocyanate group is highly electrophilic due to the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This inherent reactivity makes isocyanates valuable intermediates in the synthesis of a wide array of compounds, most notably polyurethanes, as well as ureas, carbamates, and other derivatives of significant interest in the pharmaceutical and materials science sectors.

The reactivity of the isocyanate group can be modulated by the electronic nature of its substituent. In the case of aryl isocyanates, the electrophilicity is influenced by the substituents on the aromatic ring. Electron-withdrawing groups are known to enhance the electrophilicity of the isocyanate carbon, thereby increasing its reaction rate with nucleophiles.

This guide focuses specifically on this compound, a di-fluorinated aryl isocyanate. The two fluorine atoms, positioned at the ortho and para positions of the phenyl ring, are strongly electron-withdrawing. This substitution pattern is expected to significantly increase the electrophilicity of the isocyanate moiety compared to unsubstituted phenyl isocyanate. A thorough understanding of this enhanced reactivity is crucial for its effective application in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Quantitative Assessment of Electrophilicity: Hammett Constants

The Hammett equation provides a framework for quantifying the electronic influence of substituents on the reactivity of aromatic compounds. The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for a reaction with a substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the nature of the reaction.

For this compound, the overall electronic effect can be estimated by the summation of the Hammett constants (σ) for the individual fluorine substituents.

Table 1: Hammett Substituent Constants (σ)

| Substituent | σ_meta_ | σ_para_ |

| H | 0.00 | 0.00 |

| F | 0.34 | 0.06 |

| Cl | 0.37 | 0.23 |

| CH₃ | -0.07 | -0.17 |

| NO₂ | 0.71 | 0.78 |

The isocyanate group in this compound is at position 1. Therefore, the fluorine atoms are at the ortho (position 2) and para (position 4) positions relative to the point of attachment of the isocyanate group. Due to the complexities of ortho-substituent effects (which can include steric hindrance), a precise Hammett value for the ortho-fluoro group is not as straightforward as for meta and para positions. However, a qualitative and semi-quantitative understanding can be gained. Both fluorine atoms act as strong electron-withdrawing groups through their inductive effects (-I). The para-fluoro substituent also exerts a +M (mesomeric) effect, which is electron-donating, but its inductive effect is dominant.

The cumulative effect of two fluorine atoms significantly increases the positive Hammett sigma value for the 2,4-difluoro-substituent, indicating a strong electron-withdrawing nature. This leads to a substantial increase in the electrophilicity of the isocyanate carbon, making this compound significantly more reactive towards nucleophiles than phenyl isocyanate.

Spectroscopic Characterization of the Isocyanate Group

The electrophilic nature of the isocyanate carbon in this compound is reflected in its spectroscopic properties, particularly in its Infrared (IR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra.

Infrared (IR) Spectroscopy

The isocyanate group exhibits a strong and characteristic absorption band in the IR spectrum corresponding to the asymmetric stretching vibration of the -N=C=O group. This peak is typically observed in the region of 2250-2280 cm⁻¹. For this compound, the strong electron-withdrawing effect of the fluorine atoms is expected to slightly shift this absorption to a higher wavenumber compared to phenyl isocyanate, reflecting a stiffening of the N=C=O bond.

Table 2: Characteristic IR Absorption of the Isocyanate Group

| Compound | N=C=O Asymmetric Stretch (cm⁻¹) |

| Phenyl Isocyanate | ~2270 |

| This compound | ~2275 - 2285 (Expected) |

Note: The exact position can vary slightly depending on the solvent and physical state.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shift of the isocyanate carbon in the ¹³C NMR spectrum is another important indicator of its electrophilicity. This carbon typically resonates in the range of 120-140 ppm. Due to the deshielding effect of the adjacent nitrogen and oxygen atoms, and further enhanced by the electron-withdrawing 2,4-difluorophenyl group, the isocyanate carbon of this compound is expected to appear at the downfield end of this range.

Table 3: ¹³C NMR Chemical Shift of the Isocyanate Carbon

| Compound | Isocyanate Carbon (δ, ppm) |

| Phenyl Isocyanate | ~124 |

| 4-Fluorophenyl Isocyanate | ~125 |

| 2,6-Difluorophenyl Isocyanate | ~122 |

| This compound | ~125-130 (Expected) |

Note: The exact chemical shift is solvent-dependent.

Reactivity and Reaction Mechanisms with Nucleophiles

The enhanced electrophilicity of the isocyanate carbon in this compound dictates its high reactivity towards a wide range of nucleophiles. The general mechanism involves the nucleophilic attack on the carbonyl carbon of the isocyanate group.

Reaction with Alcohols

The reaction of this compound with alcohols yields N-(2,4-difluorophenyl)carbamates (urethanes). The reaction proceeds via a nucleophilic addition mechanism.

Reaction with Amines

Primary and secondary amines react readily with this compound to form the corresponding N,N'-disubstituted ureas. This reaction is typically very fast due to the high nucleophilicity of amines.

The Impact of Fluorine Substitution on the Reactivity of 2,4-Difluorophenyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the profound influence of fluorine atoms on the reactivity of 2,4-difluorophenyl isocyanate. The strategic placement of two fluorine atoms on the phenyl ring significantly alters the electronic properties of the isocyanate functional group, impacting its reaction kinetics and utility in chemical synthesis. This document provides a comprehensive overview of these effects, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in harnessing the unique reactivity of this versatile reagent.

Electronic Effects of Fluorine on the Isocyanate Moiety

The reactivity of the isocyanate group (-N=C=O) in this compound is primarily governed by the electrophilicity of the central carbon atom. Nucleophilic attack at this carbon is the key step in its characteristic reactions, such as the formation of ureas and carbamates. The two fluorine atoms on the aromatic ring modulate this electrophilicity through a combination of inductive and resonance effects.

Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect through the sigma bond network. In this compound, both fluorine atoms pull electron density away from the aromatic ring and, consequently, from the isocyanate group. This effect significantly increases the partial positive charge on the isocyanate carbon, making it more susceptible to nucleophilic attack.

Resonance Effect (+R): Despite its high electronegativity, fluorine possesses lone pairs of electrons that can be delocalized into the aromatic pi-system. This electron-donating resonance effect partially counteracts the inductive withdrawal. However, for fluorine, the inductive effect is generally considered to be dominant over the resonance effect in influencing the reactivity of aromatic systems.

The net result of these electronic influences is a significant enhancement of the electrophilic character of the isocyanate carbon in this compound compared to its non-fluorinated counterpart, phenyl isocyanate. This heightened reactivity is a key feature that can be exploited in chemical synthesis.

Quantitative Reactivity Data

While specific kinetic data for this compound is not extensively documented in readily available literature, the principles of physical organic chemistry allow for a qualitative and semi-quantitative understanding of its reactivity. The electronic effects of the fluorine substituents can be quantified using Hammett substituent constants (σ). The σ value for a fluorine atom at the para position is +0.06, and at the meta position (approximated for the ortho position in the absence of steric effects) is +0.34. The additive nature of these effects suggests a significant increase in the electrophilicity of the isocyanate.

Kinetic studies on related compounds, such as the reaction of various substituted phenyl isocyanates with amines and alcohols, consistently show that electron-withdrawing groups accelerate the reaction rate. For instance, the reaction of phenyl isocyanate with aniline has been studied, and it is well-established that electron-withdrawing substituents on the phenyl isocyanate ring lead to an increase in the reaction rate constant. Therefore, it is expected that this compound will react significantly faster with nucleophiles than phenyl isocyanate under identical conditions.

| Isocyanate | Expected Relative Reactivity with Nucleophiles | Key Electronic Effects of Substituents |

| Phenyl Isocyanate | Baseline | None |

| 4-Fluorophenyl Isocyanate | Higher than Phenyl Isocyanate | -I and +R effects of one fluorine atom |

| This compound | Significantly higher than Phenyl Isocyanate | Strong -I effect from two fluorine atoms, partially offset by +R effect |

Table 1. Expected relative reactivity of phenyl isocyanates.

Experimental Protocols

The enhanced reactivity of this compound allows for efficient synthesis of urea and carbamate derivatives, which are important scaffolds in medicinal chemistry and materials science.

General Procedure for the Synthesis of N,N'-Disubstituted Ureas

This protocol describes the reaction of this compound with a primary or secondary amine to form the corresponding urea derivative.

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

-

Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Drying tube or inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

-

With vigorous stirring, add this compound (1.0 equivalent) dropwise to the amine solution at room temperature.

-

The reaction is often exothermic. If necessary, cool the reaction mixture in an ice bath to maintain a controlled temperature.

-

Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions with this compound are typically rapid, often completing within 1-3 hours.

-

Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

If the product remains in solution, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

General Procedure for the Synthesis of Carbamates

This protocol outlines the reaction of this compound with an alcohol to form the corresponding carbamate.

Materials:

-

This compound

-

Alcohol (e.g., ethanol, n-butanol, phenol)

-

Anhydrous solvent (e.g., THF, toluene)

-

Catalyst (optional, e.g., dibutyltin dilaurate (DBTDL) or triethylamine)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a reflux condenser

-

Drying tube or inert atmosphere

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in the anhydrous solvent.

-

Add this compound (1.0 equivalent) to the solution.

-

For less reactive alcohols, a catalytic amount of DBTDL or a tertiary amine can be added to accelerate the reaction.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude carbamate product by recrystallization or column chromatography.

Mechanistic Insights and Visualizations

The fundamental reaction of this compound involves the nucleophilic attack on the electrophilic carbon of the isocyanate group. The presence of the fluorine atoms influences the stability of the transition state and the overall reaction rate.

Nucleophilic Attack and Urea Formation

The reaction with an amine proceeds through a direct nucleophilic addition mechanism. The lone pair of the amine nitrogen attacks the isocyanate carbon, leading to a zwitterionic intermediate that rapidly undergoes proton transfer to form the stable urea product.

Caption: Urea formation from this compound.

Logical Relationship of Electronic Effects

The interplay of inductive and resonance effects of the fluorine atoms dictates the reactivity of the isocyanate. The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the isocyanate carbon, making it more prone to nucleophilic attack.

Caption: Electronic effects of fluorine on reactivity.

Conclusion

The presence of two fluorine atoms in this compound significantly enhances its reactivity towards nucleophiles. This is primarily due to the strong electron-withdrawing inductive effect of the fluorine atoms, which increases the electrophilicity of the isocyanate carbon. This heightened reactivity makes this compound a valuable reagent for the efficient synthesis of a wide range of urea and carbamate derivatives, which are of significant interest in drug discovery and materials science. The provided experimental protocols and mechanistic insights serve as a practical guide for researchers to effectively utilize this versatile building block in their synthetic endeavors. Further quantitative kinetic studies would be beneficial to precisely delineate the reactivity of this compound in comparison to other substituted isocyanates.

Solubility of 2,4-Difluorophenyl Isocyanate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-difluorophenyl isocyanate in common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on the chemical reactivity that dictates solvent selection, provides a general experimental protocol for solubility determination, and presents an illustrative solubility table. Furthermore, it details key applications of this reagent with workflow diagrams for common synthetic procedures.

Core Concept: Reactivity Dictates Solubility

This compound is a highly reactive electrophilic compound. Its central isocyanate group (-N=C=O) readily reacts with a wide range of nucleophiles. This reactivity is the primary factor governing its stability and, consequently, its practical solubility in organic solvents.

Incompatible Solvents:

Protic solvents and other nucleophilic solvents are generally incompatible with this compound as they will react to form new compounds. This reactivity can be mistaken for high solubility. Examples of incompatible solvents include:

-

Alcohols (e.g., methanol, ethanol): React to form carbamates.

-

Water: Reacts to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide.

-

Primary and secondary amines: React to form ureas.

Compatible (Aprotic) Solvents:

For dissolving this compound without degradation, inert aprotic solvents are required. The choice of solvent will depend on the specific application and desired concentration. Based on general chemical principles and solvents used in related applications, the following are likely to be suitable:

-

Toluene

-

Tetrahydrofuran (THF)

-

Chloroform

-

Dichloromethane

-

Acetonitrile

-

Ethyl acetate

-

Hexane

Illustrative Solubility Data

| Solvent | Formula | Type | Illustrative Solubility ( g/100 mL at 25°C) |

| Toluene | C₇H₈ | Aromatic Hydrocarbon | > 50 |

| Tetrahydrofuran (THF) | C₄H₈O | Ether | > 50 |

| Dichloromethane | CH₂Cl₂ | Halogenated Hydrocarbon | > 40 |

| Acetonitrile | CH₃CN | Nitrile | ~ 30 |

| Ethyl Acetate | C₄H₈O₂ | Ester | ~ 25 |

| Hexane | C₆H₁₄ | Aliphatic Hydrocarbon | < 5 |

Experimental Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of this compound in a chosen aprotic organic solvent. The method is based on gravimetric analysis of a saturated solution.

Materials:

-

This compound

-

Anhydrous aprotic solvent of choice

-

Small, sealable glass vials

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe and syringe filter (PTFE, 0.2 µm)

-

Drying oven

Procedure:

-

Solvent Preparation: Ensure the chosen solvent is anhydrous, as any moisture will react with the isocyanate.

-

Sample Preparation: Add a pre-weighed excess amount of this compound to a vial containing a known volume of the anhydrous solvent.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled environment (e.g., 25°C). Stir the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.

-

Phase Separation: After equilibration, stop the stirring and allow the excess solid to settle.

-

Sample Extraction: Carefully extract a known volume of the clear supernatant using a syringe fitted with a syringe filter to remove any suspended solids.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed, dry vial. Evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause degradation of the solute.

-

Gravimetric Analysis: Once the solvent is completely removed, re-weigh the vial containing the dried solute.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of vial with solute - Mass of empty vial) / Volume of extracted supernatant (mL) * 100

Visualization of Key Applications

This compound is a valuable reagent in organic synthesis, particularly in the formation of urea and carbamate linkages. Below are diagrams illustrating its use in two common applications.

Caption: Synthesis of N,N'-disubstituted S,N'-diarylisothioureas.

Caption: Use as a blocking agent for hydroxyl groups.

Disclaimer: This document is intended for informational purposes only. All laboratory work should be conducted by trained professionals in a suitably equipped facility, following all appropriate safety precautions. The illustrative solubility data is not based on experimental measurements and should be confirmed through experimentation.

Thermal Stability and Decomposition of 2,4-Difluorophenyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,4-Difluorophenyl isocyanate (CAS No. 59025-55-7) is an aromatic isocyanate containing two fluorine atoms on the phenyl ring. The isocyanate functional group is highly reactive, readily participating in addition reactions with nucleophiles such as alcohols, amines, and water. The presence of electron-withdrawing fluorine atoms can further influence the reactivity of the isocyanate moiety. Elevated temperatures can lead to unintended reactions, including polymerization and decomposition, which may result in pressure buildup and the release of toxic gases. Therefore, a thorough understanding of the thermal behavior of this compound is critical for process safety and product purity.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₃F₂NO | [1][2][3] |

| Molecular Weight | 155.10 g/mol | [4] |

| Appearance | Clear, colorless liquid | [5] |

| Boiling Point | 42 °C @ 6 mmHg | [4] |

| Density | 1.309 g/mL at 25 °C | [4] |

| Flash Point | 55 °C (131 °F) - closed cup | [4] |

| Refractive Index | 1.4905-1.4945 @ 20 °C | [5] |

Thermal Stability and Hazardous Decomposition

However, based on information from the SDS for this compound and its isomers, such as 4-Fluorophenyl isocyanate and 2,6-Difluorophenyl isocyanate, the expected hazardous decomposition products upon heating are:

These products are highly toxic and can pose a significant health risk. The formation of these gases is expected to occur at elevated temperatures.

Isocyanates, in general, can undergo exothermic polymerization, which can be initiated by heat, moisture, or incompatible materials such as strong bases, acids, and alcohols[3]. Such a runaway polymerization can lead to a dangerous increase in temperature and pressure in a closed system.

Caption: Potential decomposition pathway of this compound under thermal stress.

Experimental Protocols for Thermal Analysis

To determine the thermal stability and decomposition characteristics of this compound, the following standard experimental techniques would be employed.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset of decomposition, melting point, and to quantify the heat of decomposition.

Methodology:

-

A small, precisely weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum or stainless steel pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The temperature is ramped up at a constant rate (e.g., 5, 10, or 20 °C/min) under a controlled atmosphere (typically nitrogen or air).

-

The heat flow to or from the sample relative to the reference is measured as a function of temperature.

-

An exothermic event would indicate decomposition or polymerization, and the onset temperature of this event is a measure of the thermal stability. The area under the exothermic peak can be integrated to determine the enthalpy of decomposition.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to lose mass due to decomposition and to quantify the mass loss at different temperatures.

Methodology:

-

A small sample of this compound (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina or platinum).

-

The pan is placed on a sensitive microbalance within a furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots the percentage of mass loss versus temperature. The onset of mass loss indicates the beginning of decomposition.

Caption: A typical experimental workflow for assessing the thermal stability of a chemical compound.

Safety Recommendations and Handling

Given the lack of specific decomposition data and the known hazards of isocyanates, the following precautions are recommended:

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep under an inert atmosphere (e.g., nitrogen) to prevent reaction with moisture[2][3].

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection[4].

-

Incompatibilities: Avoid contact with water, strong acids, strong bases, alcohols, and amines, as these can cause exothermic reactions[3].

-

Process Scale-up: When using this compound in reactions, particularly at elevated temperatures or on a larger scale, it is crucial to perform a thorough thermal hazard assessment, including calorimetric studies, to understand the potential for runaway reactions.

Conclusion

While quantitative data on the thermal stability and decomposition of this compound is not widely available, this guide provides a framework for its safe handling and use based on available safety information and knowledge of related compounds. The primary thermal hazards are associated with potential exothermic decomposition or polymerization and the release of toxic gases, including carbon oxides, nitrogen oxides, hydrogen fluoride, and hydrogen cyanide. For any application involving heating this compound, it is strongly recommended that experimental thermal analysis using techniques such as DSC and TGA be conducted to determine its specific thermal stability parameters.

References

- 1. aksci.com [aksci.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. 2,4-二氟苯基异氰酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

Core Chemical Reactions of 2,4-Difluorophenyl Isocyanate: A Technical Guide

Introduction: 2,4-Difluorophenyl isocyanate (DFPI) is a key chemical intermediate distinguished by its highly reactive isocyanate group (-N=C=O) and the presence of two fluorine atoms on the phenyl ring.[1] These structural features impart unique reactivity and make it a valuable building block in the synthesis of a wide array of compounds, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.[2][3] This guide provides an in-depth overview of the core chemical reactions involving this compound, complete with experimental protocols and quantitative data for researchers, scientists, and professionals in drug development.

The reactivity of the isocyanate group is primarily characterized by its susceptibility to nucleophilic attack at the electrophilic carbon atom. This reactivity is the basis for its most common and useful transformations.

Caption: General Nucleophilic Addition to this compound.

Reaction with Alcohols: Synthesis of Carbamates

The reaction of this compound with alcohols yields N-(2,4-difluorophenyl)carbamates, commonly known as urethanes.[4] This reaction is fundamental to the production of polyurethanes when diols or polyols are used.[4][5] The reaction proceeds via nucleophilic attack of the alcohol's hydroxyl group on the isocyanate's carbonyl carbon.[4] The reaction can be catalyzed by both acids and bases.[6]

References

- 1. This compound | C7H3F2NO | CID 593258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. This compound (99%) - Amerigo Scientific [amerigoscientific.com]

- 4. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 5. Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,4-Difluorophenyl Isocyanate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Difluorophenyl isocyanate, a key building block in modern synthetic chemistry. The document details its chemical and physical properties, outlines its historical development, and presents established synthesis protocols. Emphasis is placed on providing practical, actionable information for laboratory and industrial applications, including detailed experimental procedures and safety considerations. This guide also includes diagrammatic representations of synthetic pathways and logical workflows to facilitate a deeper understanding of the compound's role in chemical synthesis.

Introduction

This compound (DFPI) is an aromatic organic compound featuring an isocyanate functional group and two fluorine atoms substituted on the phenyl ring. This unique combination of reactive and electron-withdrawing groups makes it a valuable reagent in the synthesis of a wide range of chemical entities, particularly in the fields of pharmaceuticals, agrochemicals, and polymer science. The fluorine atoms significantly influence the reactivity of the isocyanate group and impart specific properties to the resulting derivatives, such as enhanced metabolic stability and altered binding affinities in biological systems.

While the exact date and discoverer of this compound are not prominently documented in readily available historical records, its emergence is intrinsically linked to the broader development of organofluorine chemistry and the industrial production of fluorinated aromatic compounds. The synthesis of such compounds became more feasible with the advancement of fluorination and phosgenation techniques in the mid-20th century. Today, DFPI is a commercially available reagent, widely used in both academic and industrial research.

Physicochemical Properties

A comprehensive summary of the key physical and chemical properties of this compound is presented in the table below, facilitating easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 59025-55-7 | [1] |

| Molecular Formula | C₇H₃F₂NO | [1] |

| Molecular Weight | 155.10 g/mol | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 42 °C at 6 mmHg | [1] |

| Density | 1.309 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.490 | [1] |

| Flash Point | 55 °C (closed cup) | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following table summarizes key spectral data.

| Spectroscopy | Data |

| ¹H NMR | Spectral data available in public databases such as PubChem. |

| ¹³C NMR | Spectral data available in public databases such as PubChem. |

| Infrared (IR) | Characteristic strong absorption band for the isocyanate group (-N=C=O) typically appears around 2250-2275 cm⁻¹. |

| Raman | Spectral data available in public databases such as SpectraBase. |

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the phosgenation of its corresponding aniline precursor, 2,4-difluoroaniline. This can be achieved using phosgene gas or a safer phosgene equivalent, such as triphosgene.

Synthesis of the Precursor: 2,4-Difluoroaniline

The necessary precursor, 2,4-difluoroaniline, can be synthesized through various routes, with a common method involving the reduction of 2,4-difluoronitrobenzene.

Caption: General synthetic scheme for 2,4-difluoroaniline.

Phosgenation of 2,4-Difluoroaniline

Disclaimer: This is a representative protocol based on general methods for the synthesis of aryl isocyanates. Researchers should conduct a thorough risk assessment and optimize conditions for their specific setup.

Materials:

-

2,4-Difluoroaniline

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous, inert solvent (e.g., toluene, dichloromethane)

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

-

Inert gas atmosphere (e.g., Nitrogen, Argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize evolving HCl and any unreacted phosgene), dissolve 2,4-difluoroaniline in the anhydrous solvent under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of triphosgene in the same anhydrous solvent (approximately 1/3 molar equivalent relative to the aniline).

-

Slowly add the triphosgene solution to the stirred aniline solution via the dropping funnel.

-

After the addition is complete, slowly add the non-nucleophilic base to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the N-H stretch of the aniline and the appearance of the N=C=O stretch of the isocyanate).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the reaction mixture to remove the hydrochloride salt of the base.

-

The solvent is carefully removed from the filtrate under reduced pressure.

-

The crude this compound is then purified by vacuum distillation.

Expected Yield: Yields for this type of reaction are typically in the range of 80-95%, but will depend on the specific conditions and scale.

Caption: A generalized experimental workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. The presence of the difluorophenyl moiety can enhance the pharmacological properties of a drug candidate.

-

Agrochemicals: It is used in the synthesis of novel pesticides and herbicides. The fluorine atoms can increase the efficacy and selectivity of these compounds.

-

Pharmaceuticals: The 2,4-difluorophenyl group is a common structural motif in many modern drugs. The isocyanate functionality provides a convenient handle for introducing this group into a target molecule, often through the formation of urea or carbamate linkages.

-

Polymer Chemistry: this compound can be used to modify the surface properties of polymers or to synthesize novel fluorinated polyurethanes with unique thermal and chemical resistance properties.[2]

Caption: Major application areas of this compound.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis. While its specific discovery and early history are not prominently detailed, its utility is well-established in the contemporary chemical literature. The synthesis, primarily through the phosgenation of 2,4-difluoroaniline, is a robust method for its preparation. The unique properties conferred by the difluorinated phenyl ring ensure its continued importance in the development of new pharmaceuticals, agrochemicals, and advanced materials. This guide provides a foundational resource for researchers and professionals working with this important chemical intermediate.

References

A Technical Guide to the Fundamental Research of 2,4-Difluorophenyl Isocyanate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental research on 2,4-difluorophenyl isocyanate and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry and materials science due to the unique properties conferred by the difluorophenyl moiety. This document details their synthesis, characterization, and applications, with a focus on their roles as precursors to bioactive molecules, including antifungal and anticancer agents.

Physicochemical Properties of this compound

This compound is a key building block for the synthesis of a wide range of derivatives. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 59025-55-7 |

| Molecular Formula | C₇H₃F₂NO |

| Molecular Weight | 155.10 g/mol |

| Appearance | Colorless to almost colorless liquid |

| Boiling Point | 42 °C at 6 mmHg |

| Density | 1.309 g/mL at 25 °C |

| Refractive Index | n20/D 1.490 |

Synthesis of this compound Derivatives

The isocyanate group is highly reactive towards nucleophiles, making this compound a versatile starting material for the synthesis of a variety of derivatives, most notably ureas, carbamates, and thiocarbamates.

Synthesis of Urea Derivatives

The reaction of this compound with primary or secondary amines readily yields the corresponding urea derivatives. A prominent example is the synthesis of N,N'-bis(2,4-difluorophenyl)urea.

Experimental Protocol: Synthesis of N,N'-bis(2,4-difluorophenyl)urea

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-difluoroaniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane or toluene.

-

Addition of Isocyanate: To the stirred solution of the amine, add this compound (1.0 equivalent) dropwise at room temperature.

-

Reaction: The reaction is typically exothermic and proceeds to completion within a few hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the precipitated urea derivative is collected by filtration.

-

Purification: The crude product is washed with a small amount of cold solvent and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N,N'-bis(2,4-difluorophenyl)urea.

Logical Workflow for the Synthesis of Urea Derivatives

Caption: General workflow for the synthesis of urea derivatives.

Applications in Drug Discovery

Derivatives of this compound have shown significant promise in the development of new therapeutic agents, particularly in the fields of antifungal and anticancer research.

Antifungal Activity

Several derivatives incorporating the 2,4-difluorophenyl moiety have been synthesized and evaluated for their antifungal properties. These compounds often target the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

A notable example is a series of 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates, which are analogs of the well-known antifungal drug fluconazole.

Quantitative Data: Antifungal Activity of Dithiocarbamate Derivatives

| Compound | MIC (µg/mL) vs. C. albicans |

| 2a | 0.5 |

| 2b | 0.25 |

| 3a | 0.125 |

| 3c | 0.25 |

| Fluconazole | 1 |

| Ketoconazole | 0.5 |

Note: Lower MIC values indicate higher antifungal activity.

Signaling Pathway: Inhibition of Fungal Ergosterol Biosynthesis

Caption: Inhibition of CYP51 by azole derivatives disrupts ergosterol synthesis.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in RPMI-1640 medium.

-

Serial Dilution: Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the fungal suspension. Include a drug-free growth control and a sterile control.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.[1]

Experimental Workflow for Antifungal Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Derivatives of this compound have also been investigated as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[2] A series of 6-arylureido-4-anilinoquinazoline derivatives, synthesized using this compound, have demonstrated significant anti-proliferative activity against various cancer cell lines.[3][4][5][6][7][8][9][10]

Quantitative Data: EGFR Inhibition and Antiproliferative Activity

| Compound | EGFR IC₅₀ (nM) | A549 IC₅₀ (µM) | HT-29 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| 7a | 35.12 | 3.15 | 2.89 | 4.02 |

| 7c | 28.76 | 2.98 | 2.54 | 3.87 |

| 7i | 17.32 | 2.25 | 1.72 | 2.81 |

| Gefitinib | 25.42 | 4.87 | 5.12 | 6.34 |

| Erlotinib | 33.25 | 5.01 | 5.33 | 6.89 |

Note: Lower IC₅₀ values indicate higher inhibitory potency.[5]

Signaling Pathway: EGFR Inhibition in Cancer Cells

References

- 1. Can We Improve Antifungal Susceptibility Testing? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Structural basis of human CYP51 inhibition by antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 9. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Synthesis and Utility of Ureas Derived from 2,4-Difluorophenyl Isocyanate

Introduction

Urea derivatives are a cornerstone in modern drug discovery and medicinal chemistry, serving as a privileged scaffold in numerous FDA-approved drugs.[1][2] The urea moiety's ability to form stable, bidentate hydrogen bonds with protein targets makes it crucial for designing potent and selective inhibitors.[1] Specifically, N,N'-diaryl ureas are prominent as kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[2][3]

2,4-Difluorophenyl isocyanate is a valuable reagent for synthesizing these diaryl ureas. The incorporation of fluorine atoms into drug candidates can significantly enhance metabolic stability, binding affinity, and membrane permeability. These application notes provide a detailed protocol for the synthesis of ureas using this compound and discuss their relevance in targeting key cellular signaling pathways.

Application: Targeting Kinase Signaling Pathways

Diaryl ureas synthesized from this compound are frequently designed as inhibitors of protein kinases, which are critical regulators of cell signaling. A prominent example is the RAF-MEK-ERK pathway (also known as the MAPK pathway), which is often hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival.[3] Drugs like Sorafenib, a diaryl urea, effectively target RAF kinases within this cascade.[1][3] The diagram below illustrates this pathway and the inhibitory action of such compounds.

Caption: RAF-MEK-ERK signaling pathway inhibited by diaryl ureas.

Experimental Protocols

The synthesis of N,N'-disubstituted ureas from an isocyanate and a primary or secondary amine is a direct and typically high-yielding reaction.[4] The following protocol is a general method adapted for the use of this compound.

General Protocol for the Synthesis of 1-(2,4-Difluorophenyl)-3-aryl/alkyl Ureas

This procedure describes the reaction of this compound with a representative amine in an appropriate solvent.

References

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 3. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urea Formation - Common Conditions [commonorganicchemistry.com]

Application Notes and Protocols: Synthesis of N,N'-Disubstituted Ureas via Reaction of 2,4-Difluorophenyl Isocyanate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of N,N'-disubstituted ureas through the reaction of isocyanates with primary amines is a fundamental and highly efficient transformation in organic synthesis. This protocol holds particular significance in the field of drug discovery and development, where the urea moiety serves as a critical pharmacophore in a multitude of therapeutic agents. The urea functional group is a versatile hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets.

This document provides a detailed protocol for the reaction of 2,4-difluorophenyl isocyanate with various primary amines. The presence of the 2,4-difluoro substitution on the phenyl ring can significantly influence the electronic properties and conformational preferences of the final urea product, often enhancing its binding affinity and metabolic stability. This makes the 2,4-difluorophenyl urea scaffold a privileged structure in the design of kinase inhibitors and other targeted therapies.

Applications in Drug Discovery

The 2,4-difluorophenyl urea moiety is a key structural feature in several potent and selective inhibitors of critical signaling pathways implicated in cancer and inflammatory diseases. Two prominent examples are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

-